8-(Trifluoromethyl)quinolin-5-amine
Overview
Description
8-(Trifluoromethyl)quinolin-5-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol . This compound is notable for its trifluoromethyl group at the 8th position and an amine group at the 5th position on the quinoline ring.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 8-(Trifluoromethyl)quinolin-5-amine are currently unknown . As the compound’s targets and mode of action become clearer, the impact on specific biochemical pathways will be better understood.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of fluorine atoms on polyfluorinated quinolines . Another approach involves cyclization reactions where the quinoline ring is formed through cycloaddition reactions .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)quinolin-5-amine may involve large-scale cyclization reactions and the use of organometallic compounds to introduce the trifluoromethyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-(Trifluoromethyl)quinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Studied for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Comparison with Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5,7,8-Trifluoroquinoline: A compound with multiple fluorine substitutions, showing enhanced biological activity.
Uniqueness: 8-(Trifluoromethyl)quinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other fluorinated quinolines .
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUPLVEVVDFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433775 | |
Record name | 8-(trifluoromethyl)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161431-57-8 | |
Record name | 8-(trifluoromethyl)quinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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